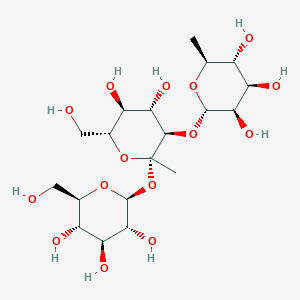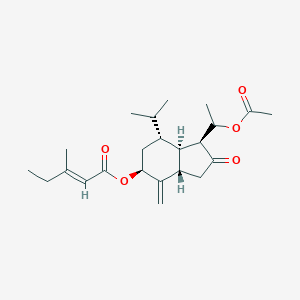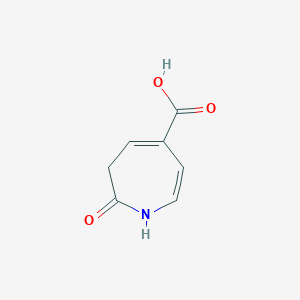
2-Oxo-1,3-dihydroazepine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,3-dihydroazepine-5-carboxylic acid, also known as ODAC, is a heterocyclic organic compound that belongs to the class of azepines. ODAC has been widely used in scientific research due to its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,3-dihydroazepine-5-carboxylic acid is not fully understood, but it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 2-Oxo-1,3-dihydroazepine-5-carboxylic acid has also been shown to inhibit the growth of various bacterial and viral pathogens by disrupting their metabolic pathways.
Biochemische Und Physiologische Effekte
2-Oxo-1,3-dihydroazepine-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects in various organisms. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-Oxo-1,3-dihydroazepine-5-carboxylic acid has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Oxo-1,3-dihydroazepine-5-carboxylic acid is a versatile compound that can be easily synthesized in the laboratory and used as a building block for the synthesis of various biologically active compounds. It has been shown to possess potent antimicrobial, antiviral, and anticancer properties, making it a valuable tool for scientific research. However, 2-Oxo-1,3-dihydroazepine-5-carboxylic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on 2-Oxo-1,3-dihydroazepine-5-carboxylic acid should focus on the development of new derivatives with improved activity against various pathogens and cancer cells. The use of 2-Oxo-1,3-dihydroazepine-5-carboxylic acid as a building block for the synthesis of novel compounds with unique biological properties should also be explored. Moreover, the mechanism of action of 2-Oxo-1,3-dihydroazepine-5-carboxylic acid should be further elucidated to better understand its biochemical and physiological effects. Finally, the potential use of 2-Oxo-1,3-dihydroazepine-5-carboxylic acid as a therapeutic agent for the treatment of various diseases should be investigated.
Synthesemethoden
2-Oxo-1,3-dihydroazepine-5-carboxylic acid can be synthesized through a multistep process involving the cyclization of 1,5-diaminopentane with succinic anhydride, followed by oxidation and decarboxylation. The final product is obtained in high yield and purity, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,3-dihydroazepine-5-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. It has been shown to possess potent antimicrobial, antiviral, and anticancer properties. 2-Oxo-1,3-dihydroazepine-5-carboxylic acid derivatives have been synthesized and tested for their activity against a wide range of pathogens and cancer cells, showing promising results.
Eigenschaften
CAS-Nummer |
134050-71-8 |
|---|---|
Produktname |
2-Oxo-1,3-dihydroazepine-5-carboxylic acid |
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-oxo-1,3-dihydroazepine-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(7(10)11)3-4-8-6/h1,3-4H,2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
LBJSLLUCTQNCJY-UHFFFAOYSA-N |
SMILES |
C1C=C(C=CNC1=O)C(=O)O |
Kanonische SMILES |
C1C=C(C=CNC1=O)C(=O)O |
Synonyme |
1H-Azepine-4-carboxylicacid,6,7-dihydro-7-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



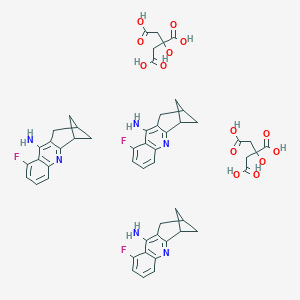

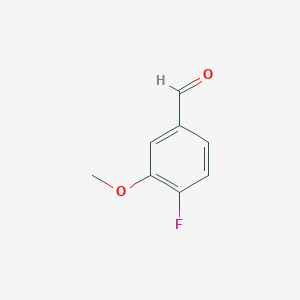
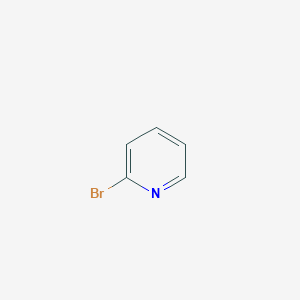
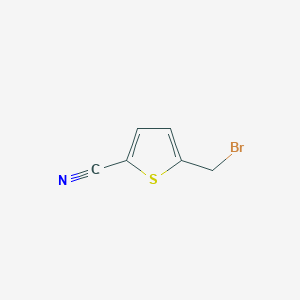
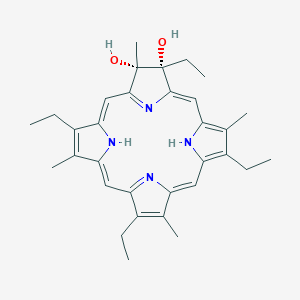
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
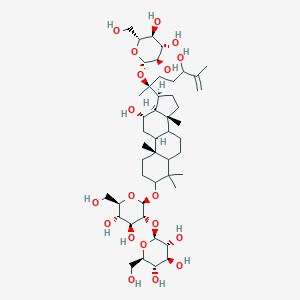
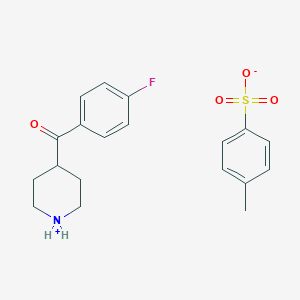
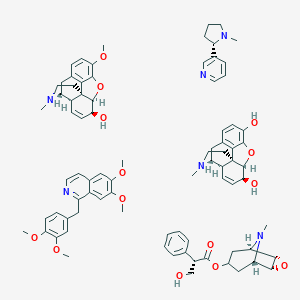
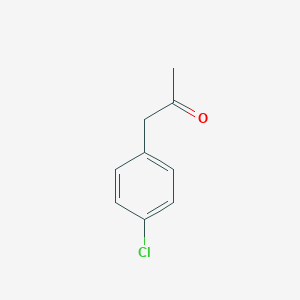
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
